molecular formula C15H15N5OS B2826428 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 2310141-66-1

1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2826428
CAS No.: 2310141-66-1
M. Wt: 313.38
InChI Key: NRIYHFOUNLDLHO-UHFFFAOYSA-N
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Description

The compound 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a phenyl group, a 2H-1,2,3-triazole ring, and a thiophene moiety. The integration of a 1,2,3-triazole ring (a bioisostere for amide bonds) enhances metabolic stability and binding affinity, while the thiophen-2-yl group contributes to π-π stacking interactions in biological targets . However, analogous compounds with triazole, thiophene, and urea motifs are extensively documented, enabling a comparative analysis.

Properties

IUPAC Name

1-[1-phenyl-2-(triazol-2-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c21-15(19-14-7-4-10-22-14)18-13(11-20-16-8-9-17-20)12-5-2-1-3-6-12/h1-10,13H,11H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIYHFOUNLDLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Formation of the Urea Derivative: The final step involves the reaction of the intermediate compound with thiophene-2-yl isocyanate to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents and catalysts.

Major Products Formed:

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Chemical Biology: The compound can serve as a probe or tool in chemical biology studies to investigate biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name / Structure Key Structural Features Synthesis Method (Reference) Notable Data (Yield, Activity)
1-(5-((2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea 1,2,4-Triazole, thiadiazole, fluorophenyl substituents K₂CO₃ in acetonitrile, 80°C Antifungal activity (IC₅₀: 0.5–2.0 µM)
1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea 1,2,4-Triazole, phenylthio linker THF, room temperature Yield: 75–90%
1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzimidazotriazol-4-yl)ethan-1-one Benzimidazotriazole core, dual thiophene groups General Procedure C, 40°C Fluorescence properties studied
1-(3-Fluorophenyl)-3-(4-(4-((piperazinylmethyl)thiazol-2-yl)phenyl)urea Thiazole, piperazine, fluorophenyl substituents Multi-step coupling ESI-MS: 484.2 [M+H]⁺, Yield: 85%
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-(7-morpholinoethoxy)benzoimidazothiazol-2-yl)phenyl)urea Isoxazole, morpholinoethoxy linker, benzimidazothiazole Not specified Safety data available (SDS)

Key Observations :

  • Triazole Isomerism : The target compound contains a 1,2,3-triazole, whereas analogues in utilize 1,2,4-triazole. The 1,2,3-triazole may offer improved metabolic stability due to reduced susceptibility to enzymatic cleavage .
  • Thiophene vs. Phenyl Substituents : Compared to phenyl-substituted ureas (e.g., ), the thiophen-2-yl group in the target compound could enhance lipophilicity and binding to sulfur-rich enzyme pockets .

Software and Analytical Tools in Structural Studies

Crystallographic software such as SHELXL (for refinement ) and WinGX/ORTEP (for visualization ) are critical for analyzing urea-triazole derivatives. These tools enable precise determination of bond angles and intermolecular interactions, which are vital for structure-activity relationship (SAR) studies.

Biological Activity

1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, particularly the presence of the triazole and thiophene moieties, contribute to its potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C17H16N4OSC_{17}H_{16}N_{4}OS. It features a urea linkage that connects a phenyl group and a thiophene group through a triazole ring. This combination may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC17H16N4OS
Molecular Weight324.4 g/mol
CAS Number2035004-66-9

Biological Activities

Research has indicated that compounds containing triazole and thiophene rings exhibit various biological activities, including:

1. Anticancer Properties
Triazole derivatives are known for their anticancer potential. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells . For example, derivatives of thiadiazole have been reported to exhibit significant anticancer activity against various cancer cell lines.

2. Antimicrobial Activity
The compound demonstrates promising antimicrobial properties. Research indicates that thiophene-containing compounds often show activity against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds suggest effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .

3. Anti-inflammatory Effects
Compounds with thiophene and triazole structures have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) . This suggests a therapeutic role in treating inflammatory diseases.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. The triazole ring may facilitate binding to enzymes or receptors involved in key biochemical pathways, modulating their activity effectively.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Anticancer Study : A study demonstrated that a similar triazole derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating potent activity .
  • Antimicrobial Evaluation : Another investigation found that derivatives showed MIC values ranging from 20 to 50 µg/mL against various bacterial strains, comparable to standard antibiotics like ceftriaxone .
  • Anti-inflammatory Research : Research on thiophene derivatives highlighted their ability to reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory disorders .

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